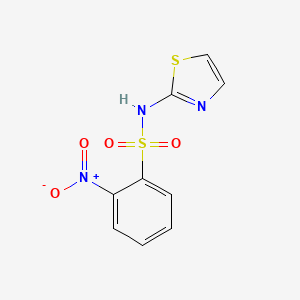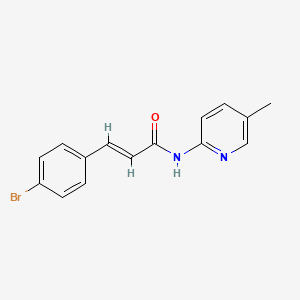![molecular formula C15H19NO B5706549 1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
1-[3-(4-methylphenyl)acryloyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methylphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MAP belongs to the class of piperidine derivatives and has a molecular formula of C17H21NO. In
作用机制
The exact mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors, leading to an increase in dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of pleasure, motivation, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-methylphenyl)acryloyl]piperidine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(4-methylphenyl)acryloyl]piperidine in lab experiments is its high binding affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that its effects on other neurotransmitters, such as serotonin and norepinephrine, may complicate the interpretation of results.
未来方向
There are several potential future directions for research on 1-[3-(4-methylphenyl)acryloyl]piperidine. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Another area of interest is its potential use in the treatment of addiction, as dopamine is involved in the regulation of reward and motivation. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenyl)acryloyl]piperidine and its effects on other neurotransmitters.
合成方法
1-[3-(4-methylphenyl)acryloyl]piperidine can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with piperidine. The resulting intermediate product is then treated with acetic anhydride to yield 1-[3-(4-methylphenyl)acryloyl]piperidine. The purity of the final product can be improved through recrystallization and column chromatography.
科学研究应用
1-[3-(4-methylphenyl)acryloyl]piperidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit significant binding affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-[3-(4-methylphenyl)acryloyl]piperidine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJRVQIAAPNSQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)
![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)